molecular formula C28H26O16S B583708 Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate CAS No. 1041261-16-8

Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Cat. No.: B583708
CAS No.: 1041261-16-8
M. Wt: 650.56
InChI Key: YLYDFNVTVUNKCE-YYDZWWTMSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. Therefore, a detailed chemical reactions analysis is not possible at this time .

Scientific Research Applications

Antioxidant Potential and Radical Scavenging Activity

Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate, as part of the chromone (1-benzopyran-4-one) family, exhibits significant antioxidant properties. Chromones are known for their radical scavenging activities, which are crucial for neutralizing active oxygen species and inhibiting processes that lead to cellular impairment and various diseases. The antioxidant potential of chromones, including derivatives of this compound, is attributed to specific structural features such as the double bond, carbonyl group, and hydroxyl groups. These features are essential for their efficacy in preventing or mitigating oxidative stress-induced cellular damage (Yadav et al., 2014).

Applications in Biopolymer Modification

The compound's derivatives have shown promising results in the modification of biopolymers, such as xylans, to produce ethers and esters with unique properties. These modifications can influence the solubility, and consequently, the biological activity of these biopolymers. For instance, xylan esters synthesized through reactions involving the compound's derivatives can form nanoparticles for potential drug delivery applications. This showcases the compound's versatility in modifying biopolymers to enhance their applicability in various biomedical fields (Petzold-Welcke et al., 2014).

Sulforaphane and Its Health Benefits

Though not directly linked to the compound , the study of sulforaphane, a compound with a similar sulfonated structure, underscores the potential health benefits of sulfonated compounds. Sulforaphane has been shown to exhibit a wide range of biological effects, including antioxidant, anticancer, anti-inflammatory, and neuroprotective activities. This suggests that the structural features and biological activities of sulfonated compounds like this compound could offer significant therapeutic benefits across various domains of human health (Kim & Park, 2016).

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36)/t23-,24-,25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYDFNVTVUNKCE-YYDZWWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747411
Record name Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041261-16-8
Record name Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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